molecular formula C12H17NO2 B1461437 Ethyl 2-[(propan-2-yl)amino]benzoate CAS No. 851279-18-0

Ethyl 2-[(propan-2-yl)amino]benzoate

Cat. No. B1461437
CAS RN: 851279-18-0
M. Wt: 207.27 g/mol
InChI Key: HQEAQFCNAWECCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(propan-2-yl)amino]benzoate (also known as ethylbenzylamine or EBA) is an organic compound that is widely used in scientific research. It is a colorless, volatile liquid with a characteristic odor and a pKa of 10.5. EBA has a wide range of applications in the synthesis of various compounds, as well as in the study of biochemical and physiological processes.

Scientific Research Applications

Ethyl 2-[(propan-2-yl)amino]benzoate has a wide range of applications in scientific research. It is commonly used as a reagent in organic synthesis, as a solvent for chromatographic separations, and as a catalyst in the synthesis of various compounds. It is also used in the study of biochemical and physiological processes, such as protein folding and enzyme activity. In addition, it is used in the production of pharmaceuticals, fragrances, and flavorings.

Mechanism of Action

Advantages and Limitations for Lab Experiments

The use of Ethyl 2-[(propan-2-yl)amino]benzoate in laboratory experiments has several advantages and limitations. It is relatively easy to synthesize and is relatively inexpensive. In addition, it is relatively non-toxic and has a wide range of applications. However, it is volatile and has a low boiling point, so it should be handled with care. In addition, it is not suitable for use in high-temperature reactions, as it can decompose at high temperatures.

Future Directions

Future research into Ethyl 2-[(propan-2-yl)amino]benzoate could focus on a number of areas. This could include further studies into its biochemical and physiological effects, its mechanism of action, and its potential applications in the synthesis of various compounds. In addition, research could be conducted into the use of EBA in the production of pharmaceuticals, fragrances, and flavorings. Finally, further studies into the safety and toxicity of EBA could be conducted.

properties

IUPAC Name

ethyl 2-(propan-2-ylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-4-15-12(14)10-7-5-6-8-11(10)13-9(2)3/h5-9,13H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQEAQFCNAWECCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-[(propan-2-yl)amino]benzoate

Synthesis routes and methods

Procedure details

Following the reaction procedure of Example 8 but substituted a molar equivalent amount of anthranilic acid ethyl ester for the anthranilic acid, there is obtained N-isopropylanthranilic acid ethyl ester.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.